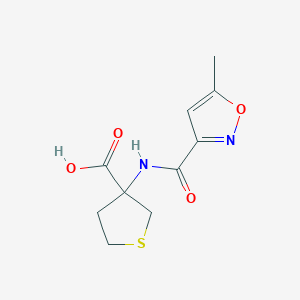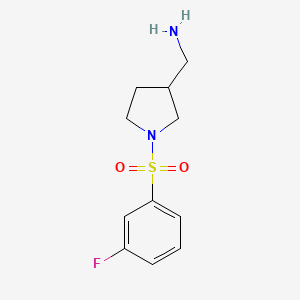
4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the bromination of 2,5-difluorophenylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromo compound is then reacted with 2,5-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form more complex structures.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene amine derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Coupling: Formation of biaryl or polyaryl compounds.
Reduction: Formation of thiophene amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide has several scientific research applications:
Organic Electronics: Used in the synthesis of semiconductive polymers for organic photovoltaic (OPV) and organic field-effect transistor (OFET) devices.
Pharmaceuticals: Potential use as a building block for the synthesis of biologically active compounds, including DNA gyrase inhibitors.
Materials Science: Utilized in the development of novel materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is primarily related to its ability to interact with specific molecular targets. In the context of its use as a DNA gyrase inhibitor, the compound binds to the DNA gyrase enzyme, inhibiting its activity and preventing DNA replication in bacteria . This mechanism is crucial for its potential antibacterial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of various thiophene derivatives.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: A similar compound with potential antibacterial properties.
5,5-Dibromo-4,4-didodecyl-2,2-bithiophene: Used in the synthesis of semiconductive polymers.
Uniqueness
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the thiophene ring enhances its potential for various applications in organic electronics and pharmaceuticals .
Eigenschaften
Molekularformel |
C11H5Br2F2NOS |
|---|---|
Molekulargewicht |
397.04 g/mol |
IUPAC-Name |
4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H5Br2F2NOS/c12-6-4-9(18-10(6)13)11(17)16-8-3-5(14)1-2-7(8)15/h1-4H,(H,16,17) |
InChI-Schlüssel |
SQNFLFBDXHQLGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CC(=C(S2)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)



![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)



![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)
